2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol
Description
2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a synthetic organic compound featuring a pyrazole core substituted with a propan-2-yl (isopropyl) group at the 1-position and an aminomethyl-phenol moiety at the 5-position. This compound belongs to a broader class of pyrazole-phenol derivatives, which are studied for their biological activities, coordination chemistry, and structural diversity .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[[(2-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C14H19N3O/c1-11(2)17-13(7-8-16-17)10-15-9-12-5-3-4-6-14(12)18/h3-8,11,15,18H,9-10H2,1-2H3 |
InChI Key |
LLBJJKSCJLMQMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide, such as 2-bromopropane, to introduce the propan-2-yl group.
Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to form the aminomethyl bridge.
Phenol attachment: Finally, the aminomethylated pyrazole is coupled with a phenol derivative under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Evaluated for its anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Key Structural Variations
Notes:
- Target Compound: The aminomethyl bridge enhances flexibility compared to rigid Schiff bases. The isopropyl group may improve lipophilicity, influencing bioavailability .
- Schiff Base Derivatives : Compounds with imine linkages (e.g., ) exhibit strong coordination capabilities for metal ions, making them useful in catalysis or antimicrobial applications.
Key Research Findings
Structural Insights
- Hydrogen Bonding: In 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol , the phenolic O–H···N hydrogen bond stabilizes the crystal lattice. The target compound’s aminomethyl group may enable additional H-bonding or protonation-dependent solubility.
- Dihedral Angles: Pyrazole-phenol derivatives exhibit significant dihedral angles between aromatic rings (e.g., 16.8–51.7° in ), influencing π-π stacking and intermolecular interactions.
Comparative Bioactivity Data
Note: *Predicted based on phenolic group contribution; experimental validation required.
Biological Activity
The compound 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H18N4O
- Molecular Weight : 246.31 g/mol
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Antibacterial Activity
Studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. For instance, a study evaluating various derivatives found that certain pyrazole compounds had Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) indicates that modifications in the pyrazole ring can enhance antibacterial effects.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| A | 0.0039 | Staphylococcus aureus |
| B | 0.025 | Escherichia coli |
Antifungal Activity
In addition to antibacterial properties, pyrazole derivatives have shown promising antifungal activity. Compounds tested against Candida albicans exhibited MIC values between 16.69 to 78.23 µM, indicating moderate to good antifungal efficacy .
| Compound | MIC (µM) | Target Fungus |
|---|---|---|
| C | 16.69 | Candida albicans |
| D | 78.23 | Fusarium oxysporum |
Anticancer Activity
Recent studies have also highlighted the potential of pyrazole derivatives in cancer therapy. For example, compounds derived from pyrazoles have shown selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation . One study reported IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, showcasing the compound's potential as an anticancer agent.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including HeLa and HCT116 cells, with notable selectivity towards tumor cells over normal cells .
- Structure-Activity Relationship Analysis : Investigations into the SAR of pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring could significantly enhance biological activity, particularly against bacterial strains .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, compounds similar to 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol have been synthesized and tested for their efficacy against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
1.2 Antimicrobial Properties
The antimicrobial activity of pyrazole compounds has also been extensively studied. Research shows that certain derivatives possess potent antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .
1.3 Anti-inflammatory Effects
Compounds containing the pyrazole moiety have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions .
Material Science
2.1 Polymer Chemistry
In material science, pyrazole derivatives like this compound have been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials are being explored for applications in coatings, adhesives, and composites .
2.2 Sensors and Electronics
The unique electronic properties of pyrazole compounds make them suitable for use in sensors and electronic devices. Research has shown that they can be incorporated into organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), contributing to advancements in flexible electronics .
Agricultural Chemistry
3.1 Pesticide Development
The potential of pyrazole derivatives as pesticides is an emerging area of research. Studies have indicated that these compounds can act as effective insecticides or herbicides by targeting specific biochemical pathways in pests or weeds, leading to increased crop yields while minimizing environmental impact .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Significant inhibition of cancer cell proliferation; potent antibacterial activity |
| Material Science | Polymer synthesis, electronic devices | Enhanced thermal stability; application in OLEDs and FETs |
| Agricultural Chemistry | Pesticide development | Effective insecticides/herbicides with targeted action |
Q & A
Q. What are the standard synthetic routes for 2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol?
The synthesis typically involves coupling a pyrazole derivative (e.g., 1-isopropyl-1H-pyrazole) with an aminomethylphenol precursor. Key steps include:
- Reagents : Ethanol or methanol as solvents, acid/base catalysts (e.g., HCl or K₂CO₃) to facilitate nucleophilic substitution or condensation reactions.
- Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and purity .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization often requires temperature control (e.g., reflux at 70–80°C) and inert atmospheres .
Q. How is the molecular structure of this compound confirmed in academic research?
Structural confirmation employs:
- Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks. For example, phenolic -OH protons typically appear as broad singlets (~δ 9–10 ppm) .
- X-ray Crystallography : Single-crystal XRD (e.g., using Stoe IPDS-II diffractometers) resolves bond lengths, angles, and hydrogen-bonding networks. Software like SHELXL refines crystallographic data .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What analytical techniques are used to assess purity and stability?
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) quantifies impurities .
- Thermal Analysis : Differential scanning calorimetry (DSC) evaluates melting points and decomposition profiles.
- Stability Studies : Accelerated degradation under varied pH, temperature, and light conditions .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and electronic properties of this compound?
- Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potentials (ESPs) and electron localization functions (ELFs) to map nucleophilic/electrophilic sites .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes or receptors) by simulating ligand-protein interactions .
- DFT Calculations : Density functional theory (DFT) optimizes geometries and computes frontier molecular orbitals (HOMO-LUMO) to explain charge-transfer behavior .
Q. What strategies resolve discrepancies between spectroscopic and crystallographic data?
- Cross-Validation : Compare NMR chemical shifts with XRD-derived torsion angles to identify conformational flexibility (e.g., rotational barriers in the aminomethyl group) .
- Dynamic NMR : Variable-temperature NMR detects exchange processes that may explain spectral broadening .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) in crystals to reconcile packing effects with solution-phase data .
Q. How do structural modifications (e.g., substituents on pyrazole or phenol) influence biological activity?
-
SAR Studies : Systematic replacement of substituents (e.g., isopropyl vs. ethyl groups on the pyrazole) tests effects on bioactivity. For example:
Substituent LogP IC₅₀ (Enzyme Inhibition) -OCH₃ 1.2 5.8 µM -CF₃ 2.1 2.3 µM Higher lipophilicity (-CF₃) often enhances membrane permeability but may reduce solubility . -
Pharmacophore Modeling : Identifies critical functional groups (e.g., phenolic -OH for hydrogen bonding) using tools like Schrodinger’s Phase .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?
- Chiral Catalysts : Use of (-)-sparteine or BINOL-derived catalysts in asymmetric synthesis .
- Chiral HPLC : Daicel Chiralpak columns separate enantiomers for optical purity assessment .
- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and computed CD spectra .
Data Contradiction Analysis
Q. How should researchers address conflicting results in biological assays (e.g., cytotoxicity vs. enzyme inhibition)?
Q. Why might computational predictions of binding affinity differ from experimental IC₅₀ values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
